molecular formula C11H11BrN2O B2773658 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime CAS No. 866155-78-4

5-bromo-1H-indole-3-carbaldehyde O-ethyloxime

Cat. No.: B2773658
CAS No.: 866155-78-4
M. Wt: 267.126
InChI Key: NAPUTMHXBJYVNI-AUWJEWJLSA-N
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Description

5-bromo-1H-indole-3-carbaldehyde O-ethyloxime is a useful research compound. Its molecular formula is C11H11BrN2O and its molecular weight is 267.126. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-1-(5-bromo-1H-indol-3-yl)-N-ethoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-2-15-14-7-8-6-13-11-4-3-9(12)5-10(8)11/h3-7,13H,2H2,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPUTMHXBJYVNI-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=CC1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C\C1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Properties of 5-bromoindole-3-carboxaldehyde O-ethyloxime

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Bromoindole-3-carboxaldehyde O-ethyloxime

Executive Summary

This guide provides an in-depth technical analysis of 5-bromoindole-3-carboxaldehyde O-ethyloxime , a specialized indole derivative utilized in medicinal chemistry as a stable pharmacophore for kinase inhibition and indoleamine 2,3-dioxygenase (IDO1) modulation. Unlike its aldehyde precursor, the O-ethyloxime moiety offers enhanced metabolic stability against oxidation and improved lipophilicity (LogP), making it a critical intermediate for structure-activity relationship (SAR) studies targeting antiproliferative pathways.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

5-bromoindole-3-carboxaldehyde O-ethyloxime is a semi-synthetic derivative formed by the condensation of 5-bromoindole-3-carboxaldehyde with O-ethylhydroxylamine.

PropertySpecification
Chemical Name (E/Z)-5-bromo-1H-indole-3-carbaldehyde O-ethyloxime
Molecular Formula C₁₁H₁₁BrN₂O
Molecular Weight 267.12 g/mol
Precursor CAS 877-03-2 (Aldehyde)
Appearance Off-white to pale yellow crystalline solid
Predicted LogP ~3.2 (High membrane permeability)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Melting Point Predicted:[1][2][3] 145–155 °C (Lower than aldehyde precursor due to ethyl chain flexibility)
Structural Significance
  • 5-Bromo Substitution: Increases halogen bonding capability and metabolic resistance at the indole C5 position.

  • O-Ethyloxime Linker: Replaces the reactive carbonyl of the aldehyde. This modification prevents rapid oxidation to the carboxylic acid in vivo and locks the molecule in a specific geometry (E-isomer typically favored), crucial for binding within enzyme active sites.

Part 2: Synthesis & Purification Protocol

Expert Insight: The synthesis follows a standard Schiff base condensation. The critical parameter is pH control; the reaction proceeds fastest at pH 4–5, where the carbonyl is activated but the amine is not fully protonated.

Reaction Scheme

Synthesis Aldehyde 5-Bromoindole-3- carboxaldehyde (C9H6BrNO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate EtOH, Reflux Reagent O-Ethylhydroxylamine HCl (EtONH2·HCl) Reagent->Intermediate Base Pyridine or Na2CO3 Base->Intermediate Buffering Product 5-Bromoindole-3- carboxaldehyde O-ethyloxime (C11H11BrN2O) Intermediate->Product -H2O (Elimination)

Figure 1: Condensation pathway for the synthesis of the target oxime.

Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve 5-bromoindole-3-carboxaldehyde (1.0 eq, 224 mg) in absolute ethanol (10 mL).

  • Activation: Add pyridine (1.2 eq) or anhydrous sodium acetate (2.0 eq) to buffer the solution.

  • Addition: Add O-ethylhydroxylamine hydrochloride (1.2 eq) in one portion.

  • Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The aldehyde spot (lower Rf) should disappear.

  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) to remove salts.

    • Dry organic layer over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0→20% EtOAc/Hexane).

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, look for these specific spectral signatures.

1H NMR (DMSO-d₆, 400 MHz) Expectations
  • Indole NH: Singlet, broad, ~11.5–12.0 ppm.

  • Oxime CH=N: Singlet, sharp, ~8.3–8.5 ppm (Distinctive downfield shift).

  • Aromatic Protons:

    • C4-H: Doublet, ~8.2 ppm (Deshielded by oxime).

    • C6-H, C7-H: Multiplets, 7.3–7.5 ppm.

  • Ethyl Group:

    • -O-CH₂-: Quartet, ~4.1–4.2 ppm (Coupling J = 7 Hz).

    • -CH₃: Triplet, ~1.3 ppm.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 267.0 / 269.0 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).

  • Fragmentation: Loss of the ethoxy group [M - OEt]⁺ is a common fragmentation pathway in MS/MS.

Part 4: Biological Applications & Mechanism

This molecule serves as a scaffold for developing inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and various kinases. The oxime functionality mimics the transition state of substrate binding while preventing catalytic turnover.

Pharmacophore Analysis
  • Indole Core: Mimics Tryptophan (natural substrate of IDO1).

  • 5-Br: Occupies hydrophobic pockets (Pocket A) in the enzyme active site, increasing binding affinity compared to the unsubstituted indole.

  • O-Ethyloxime: Extends into the entrance of the active site, potentially interacting with arginine residues or the heme iron in IDO1.

Signaling Pathway Context (IDO1 Inhibition)

IDO1_Pathway Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catalyzed by IDO1 IDO1 IDO1 Enzyme (Target) T_Cells Effector T-Cells (CD8+) Kynurenine->T_Cells Suppresses T_Regs T-Reg Cells (FoxP3+) Kynurenine->T_Regs Activates ImmuneEscape Tumor Immune Escape T_Cells->ImmuneEscape Reduced Activity T_Regs->ImmuneEscape Enhanced Activity Inhibitor 5-Bromoindole-3- carboxaldehyde O-ethyloxime Inhibitor->IDO1 Inhibits

Figure 2: Mechanism of action showing the disruption of the Kynurenine pathway, preventing tumor immune escape.

References

  • PubChem. (n.d.). 5-Bromoindole-3-carbaldehyde | C9H6BrNO.[1][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Zhang, M. Z., et al. (2017). Synthesis and antifungal activity of novel streptochlorin analogues. (Demonstrates synthesis of indole-3-oximes from aldehyde precursors).

Sources

Difference between indole-3-carboxaldehyde oxime and O-ethyloxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the critical structural, physicochemical, and functional differences between Indole-3-carboxaldehyde oxime (I3C-Ox) and its etherified derivative, Indole-3-carboxaldehyde O-ethyloxime (I3C-O-Et) .

While both share the indole scaffold, the derivatization of the oxime oxygen fundamentally alters their utility in drug discovery. I3C-Ox serves primarily as a reactive intermediate and hydrogen-bond donor, susceptible to metabolic hydrolysis and dehydration. In contrast, I3C-O-Et functions as a stable pharmacophore with enhanced lipophilicity (LogP) and metabolic resistance, making it a superior candidate for optimizing blood-brain barrier (BBB) penetration and extending half-life in vivo.

Part 1: Structural & Physicochemical Divergence

The transition from a hydroxy-oxime to an ethoxy-oxime removes a hydrogen bond donor (HBD) and introduces a hydrophobic ethyl chain. This modification dictates their solubility, permeability, and receptor binding profiles.

Comparative Data Matrix
FeatureIndole-3-carboxaldehyde oxime (I3C-Ox)Indole-3-carboxaldehyde O-ethyloxime (I3C-O-Et)
Molecular Formula C₉H₈N₂OC₁₁H₁₂N₂O
Molecular Weight 160.17 g/mol 188.23 g/mol
H-Bond Donors 2 (Indole NH, Oxime OH)1 (Indole NH)
H-Bond Acceptors 22
LogP (Predicted) ~1.8 – 2.1~2.8 – 3.2
Acid/Base Nature Amphoteric (Oxime pKa ~11-12)Weakly Basic (Indole NH)
Isomerism E/Z (Interconvertible via acid)E/Z (Configurationally stable)
Primary Utility Synthetic Intermediate / Phytoalexin PrecursorStable Pharmacophore / Prodrug
The Isomerism Factor

Both compounds exist as syn (Z) and anti (E) isomers.[1]

  • I3C-Ox: The E-isomer is generally thermodynamically favored in solution but can isomerize to Z under acidic conditions or in the solid state due to intermolecular hydrogen bonding.

  • I3C-O-Et: The ethyl group creates steric bulk, locking the configuration more rigidly. Separation of E and Z isomers is often feasible by column chromatography, allowing for the isolation of a single geometric isomer for biological testing.

Part 2: Synthetic Pathways & Methodologies[4]

High-purity synthesis is required to avoid contamination with nitrile byproducts (dehydration) or isomeric mixtures.

Pathway Visualization

The following diagram illustrates the divergent synthesis from the common aldehyde precursor.

SynthesisPathways Aldehyde Indole-3-carboxaldehyde Oxime I3C-Oxime (Reactive Intermediate) Aldehyde->Oxime Condensation (Aq. EtOH, pH 8-9) Ethyloxime I3C-O-Ethyloxime (Stable Pharmacophore) Aldehyde->Ethyloxime Condensation (EtOH/Pyridine) NH2OH Hydroxylamine HCl (Base: Na2CO3) EtONH2 O-Ethylhydroxylamine HCl (Base: Pyridine) Oxime->Ethyloxime Alkylation (EtI/Base) *Risk of N-alkylation* Nitrile Indole-3-carbonitrile (Dehydration Byproduct) Oxime->Nitrile Ac2O/Heat (Dehydration)

Caption: Divergent synthetic routes. Direct condensation (green path) is preferred for O-ethyloxime to avoid N-alkylation side reactions.

Protocol A: Synthesis of Indole-3-carboxaldehyde oxime (I3C-Ox)

Objective: Synthesis of the parent oxime minimizing nitrile formation.

  • Reagents: Indole-3-carboxaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Carbonate (Na₂CO₃, 1.0 eq), Ethanol (95%), Water.

  • Procedure:

    • Dissolve Indole-3-carboxaldehyde in Ethanol (5 mL/mmol).

    • Dissolve NH₂OH·HCl and Na₂CO₃ in a minimum amount of water.

    • Add the aqueous solution dropwise to the aldehyde solution at 0°C.

    • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Critical Step: Evaporate ethanol under reduced pressure. The oxime often precipitates upon addition of ice-cold water.

    • Filter the white/off-white solid. Wash with cold water to remove inorganic salts.

    • Purification: Recrystallize from ethanol/water or toluene. Avoid acidic workup to prevent isomerization.

Protocol B: Synthesis of Indole-3-carboxaldehyde O-ethyloxime (I3C-O-Et)

Objective: Synthesis of the ether derivative. Note: Direct condensation with ethoxyamine is superior to alkylating the oxime, which often leads to mixtures of O- and N-alkylation.

  • Reagents: Indole-3-carboxaldehyde (1.0 eq), O-Ethylhydroxylamine hydrochloride (1.2 eq), Pyridine (1.5 eq) or Sodium Acetate (2.0 eq), Absolute Ethanol.

  • Procedure:

    • Dissolve Indole-3-carboxaldehyde in absolute ethanol under nitrogen atmosphere.

    • Add O-Ethylhydroxylamine hydrochloride followed by the base (Pyridine or NaOAc).

    • Reflux gently for 3–5 hours. The reaction is slower than with free hydroxylamine due to steric hindrance.

    • Workup: Remove solvent in vacuo. Resuspend residue in Ethyl Acetate (EtOAc).[2]

    • Wash organic layer with 1M HCl (to remove excess pyridine/ethoxyamine), then saturated NaHCO₃, then Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient). The O-ethyloxime is less polar than the parent oxime (higher Rf).

Part 3: Reactivity & Metabolic Stability

The core distinction for drug development lies in how these molecules behave in biological systems.

Hydrolytic Stability
  • I3C-Ox: Susceptible to acid-catalyzed hydrolysis, regenerating the aldehyde. In vivo, this can lead to "aldehyde stress" or non-specific protein binding.

  • I3C-O-Et: The ethyl group acts as a protecting group. The ether linkage renders the C=N bond significantly more resistant to hydrolysis, allowing the molecule to survive gastric pH and circulate intact.

Metabolic Fate (ADME)

The following diagram details the metabolic divergence.

MetabolicFate Oxime I3C-Oxime CYP450 CYP450 Oxidation Oxime->CYP450 Hydrolysis Acid/Enzymatic Hydrolysis Oxime->Hydrolysis Glucuronide O-Glucuronide (Rapid Excretion) Oxime->Glucuronide UGT Conjugation Ethyloxime I3C-O-Ethyloxime Stable Stable Circulation (Target Engagement) Ethyloxime->Stable Major Pathway Dealkylation O-Dealkylation (Slow) Ethyloxime->Dealkylation CYP450 (Minor) Nitro Nitro-indole CYP450->Nitro Aldehyde Aldehyde (Reactive) Hydrolysis->Aldehyde Dealkylation->Oxime

Caption: Metabolic stability comparison. I3C-O-Et resists direct conjugation and hydrolysis, prolonging half-life.

Biological Implications[2][3][6][7]
  • I3C-Ox (The Precursor): In plants, this is a precursor to Camalexin (via indole-3-acetaldoxime pathways).[3][4][5] In medicinal chemistry, it is often a "hit" compound that shows activity (e.g., kinase inhibition) but fails in PK studies due to rapid glucuronidation of the -OH group.

  • I3C-O-Et (The Drug Candidate): The ethyl cap blocks Glucuronidation (Phase II metabolism). This modification is a standard medicinal chemistry tactic to convert a reactive "hit" into a viable "lead" with improved oral bioavailability.

Part 4: Applications in Drug Design

Case Study: Kinase Inhibitors

Indole oximes have been explored as kinase inhibitors (e.g., GSK3β, CDK).

  • Problem: The free oxime (I3C-Ox) often shows high potency in vitro but poor in vivo efficacy due to rapid clearance.

  • Solution: Conversion to I3C-O-Et or O-methyloxime often retains the binding mode (if the OH was solvent-exposed) while increasing lipophilicity (LogP > 2.5), enabling BBB penetration for CNS targets.

Case Study: Urease Inhibition

Recent studies indicate that N-substituted indole-3-carbaldehyde oximes are potent urease inhibitors (targeting H. pylori). The anti isomer is generally more active. However, for therapeutic application, the O-alkyl derivatives are investigated to prevent the rapid isomerization to the less active syn form that occurs in the acidic environment of the stomach.

References

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 2019.[6] Link

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors. International Journal of Molecular Sciences, 2021. Link

  • Camalexin is synthesized from indole-3-acetaldoxime, a key branching point between primary and secondary metabolism in Arabidopsis. Proceedings of the National Academy of Sciences, 2004.[4][7] Link

  • Hydrolytic Stability of Hydrazones and Oximes. Nature Chemical Biology (via NCBI), 2008. Link

  • Indole-3-carboxaldehyde. PubChem Compound Summary. Link

Sources

Physicochemical Profiling and Solubility Dynamics of 5-Bromo-1H-indole-3-carbaldehyde O-ethyloxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In contemporary drug discovery, the indole pharmacophore remains a privileged scaffold. Specifically, 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime (CAS: 866155-78-4)[1] represents a highly specialized, lipophilic building block. Derivatives of indole oximes and their O-alkylated counterparts are frequently deployed in the synthesis of potent kinase inhibitors[2] and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for immuno-oncology applications[3].

Understanding the solubility profile of this compound is critical for assay development, formulation, and pharmacokinetic optimization. The transformation of the parent aldehyde, 5-bromo-1H-indole-3-carbaldehyde (CAS: 877-03-2)[4], into an O-ethyloxime fundamentally alters its solvation thermodynamics. While the parent compound already exhibits limited aqueous solubility due to the hydrophobic bromine substituent[4], the O-ethylation of the oxime further drives the molecule toward extreme lipophilicity, requiring precise solvent selection for biological evaluation[5].

Structural Determinants of Solvation

The solubility profile of 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime is dictated by three primary structural features, each contributing to its behavior in aqueous and organic media:

  • The Indole Core: The bicyclic aromatic system is inherently hydrophobic but contains a secondary amine (N-H) that acts as a strong hydrogen-bond donor[4]. This feature ensures excellent solubility in polar aprotic solvents (e.g., DMSO, DMF) that can act as hydrogen-bond acceptors[6].

  • C5-Bromine Substitution: The introduction of a heavy halogen at the 5-position significantly increases the molecular weight and crystal lattice energy. Bromine enhances lipophilicity and promotes intermolecular halogen bonding, which severely restricts water solubility (LogS < -4.0)[4][7].

  • C3-O-Ethyloxime Moiety: Converting the polar aldehyde carbonyl into an O-ethyloxime removes a strong hydrogen-bond acceptor dipole[5]. The ethyl chain extends the hydrophobic surface area, increasing the partition coefficient (LogP). While this modification improves lipid membrane permeability and affinity for hydrophobic protein cavities[5], it renders the compound practically insoluble in pure aqueous buffers.

StructuralSolvation Core 5-Bromo-1H-indole-3-carbaldehyde O-ethyloxime Br C5-Bromine Core->Br Oxime O-Ethyloxime Core->Oxime Indole Indole NH Core->Indole Lipid Increased Lipophilicity (Higher LogP) Br->Lipid Halogen effect Aqueous Decreased Aqueous Solubility Br->Aqueous Oxime->Lipid Alkyl extension Oxime->Aqueous Loss of C=O dipole Hbond H-Bond Donor (Polar Aprotic Solvation) Indole->Hbond N-H interactions

Structural determinants influencing the solvation thermodynamics of the compound.

Quantitative Solubility Matrix

Because empirical aqueous solubility data for the specific O-ethyloxime derivative is highly restricted, the following matrices are extrapolated from the well-documented parent aldehyde[4][8] and unalkylated indole-3-carbaldehyde oxime (CAS: 2592-05-4)[9][10], adjusted for the lipophilic contribution of the O-ethyl group.

Table 1: Predicted Physicochemical Properties
PropertyValue / ClassificationMechanistic Rationale
Molecular Weight 267.12 g/mol Derived from C11H11BrN2O[1].
Aqueous Solubility (LogS) < -4.5 (Poorly Soluble)Combined hydrophobicity of the C5-Br and the O-ethyl chain[5][7].
Lipophilicity (LogP) ~ 3.8 - 4.2High partitioning into lipid phases; ideal for crossing cell membranes.
H-Bond Donors / Acceptors 1 / 2NH acts as a donor; Oxime N and O act as weak acceptors.
Table 2: Solvent Compatibility Matrix
SolventDielectric Constant (ε)Solubility ClassRecommended Use
Water / PBS (pH 7.4) 80.1Insoluble (< 1 µg/mL)Not recommended without co-solvents or surfactants.
Dimethyl Sulfoxide (DMSO) 46.7Highly Soluble (> 50 mg/mL)Primary stock solution preparation for in vitro assays.
Ethanol / Methanol 24.5 / 32.7SolubleIntermediate dilutions; crystallization[4][10].
Dichloromethane (DCM) 9.1Highly SolubleOrganic synthesis; liquid-liquid extractions[6][10].

Experimental Workflows: Self-Validating Solubility Protocols

To accurately profile a highly lipophilic compound like 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime, standard filtration-based assays are prone to failure. The lipophilic O-ethyl chain and the brominated aromatic ring will non-specifically bind to standard PTFE or Nylon syringe filters, leading to false-negative solubility readings.

Protocol A: Thermodynamic Solubility via Shake-Flask and LC-MS/MS

Thermodynamic solubility measures the true equilibrium between the crystalline solid state and the solvent.

Causality & Validation: We utilize ultracentrifugation instead of filtration to separate the undissolved solid. This eliminates the risk of the compound adsorbing to filter membranes. A known highly soluble compound (e.g., Diclofenac) and a poorly soluble compound (e.g., Amiodarone) must be run in parallel to self-validate the assay's dynamic range.

Step-by-Step Methodology:

  • Solid Dispensing: Weigh exactly 2.0 mg of solid 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or FaSSIF for simulated intestinal fluid).

  • Equilibration: Cap the vial and place it in a thermomixer. Incubate at 37°C with continuous shaking at 800 RPM for 24 to 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a thick-walled microcentrifuge tube. Centrifuge at 100,000 × g for 30 minutes at 37°C using an ultracentrifuge. This forces all undissolved sub-micron particles into a tight pellet.

  • Supernatant Extraction: Carefully aspirate 50 µL of the clear supernatant without disturbing the pellet.

  • Dilution & Matrix Match: Dilute the supernatant 1:10 in a solvent matching the LC-MS/MS mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid) to prevent precipitation inside the LC column.

  • Quantification: Analyze via LC-MS/MS against a 6-point standard curve prepared in 100% DMSO (where the compound is fully soluble).

ThermodynamicWorkflow A Solid Compound B Buffer Addition A->B C Incubation (24h, 37°C) B->C Shake-flask D Ultracentrifugation (Phase Separation) C->D Equilibrium E LC-MS/MS Quantification D->E Supernatant

Step-by-step thermodynamic solubility profiling workflow using LC-MS/MS.

Protocol B: Kinetic Solubility via High-Throughput Nephelometry

Kinetic solubility mimics the physiological scenario where a drug pre-dissolved in a carrier (DMSO) is introduced into the aqueous environment of the bloodstream.

Causality & Validation: Nephelometry measures light scattering caused by the formation of insoluble aggregates. Because 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime is highly lipophilic, it will rapidly crash out of solution upon aqueous dilution. Nephelometry detects this precipitation point instantly without requiring phase separation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in 100% DMSO across a 96-well plate.

  • Aqueous Crash: Using an automated liquid handler, rapidly inject 190 µL of PBS (pH 7.4) into a UV-transparent 96-well reading plate.

  • Compound Spiking: Transfer 10 µL of the DMSO serial dilutions into the PBS (resulting in a final DMSO concentration of 5%).

  • Incubation: Shake the plate for 2 hours at room temperature to allow metastable aggregates to form.

  • Nephelometric Reading: Read the plate using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration where the scattered light signal remains identical to the blank (5% DMSO in PBS).

References

  • Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC National Institutes of Health (NIH)[Link][3]

  • AU2009263037B2 - Alkynyl alcohols as kinase inhibitors - Google Patents Google Patents [2]

  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds Preprints.org [Link][5]

Sources

Methodological & Application

Synthesis of 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, research-grade protocol for the synthesis of 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime, a valuable building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

The synthesis is presented as a two-step process, commencing with the formylation of 5-bromo-1H-indole to yield the key intermediate, 5-bromo-1H-indole-3-carbaldehyde. This is followed by the oximation of the aldehyde and subsequent O-ethylation to afford the target compound. Each step is meticulously detailed, including reagent quantities, reaction conditions, purification methods, and characterization data to validate the identity and purity of the synthesized compounds.

Strategic Overview of the Synthesis

The synthetic route is designed for efficiency and scalability, employing well-established and reliable chemical transformations. The overall process can be visualized as a two-stage workflow, starting with the introduction of a formyl group onto the indole scaffold, followed by the functionalization of this group to the desired O-ethyloxime.

Synthesis_Workflow 5-bromo-1H-indole 5-bromo-1H-indole Step1 Step 1: Vilsmeier-Haack Formylation 5-bromo-1H-indole->Step1 Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent->Step1 5-bromo-1H-indole-3-carbaldehyde 5-bromo-1H-indole-3-carbaldehyde Step1->5-bromo-1H-indole-3-carbaldehyde Step2 Step 2: Oximation & O-Ethylation 5-bromo-1H-indole-3-carbaldehyde->Step2 Hydroxylamine & Ethyl Iodide Hydroxylamine & Ethyl Iodide Hydroxylamine & Ethyl Iodide->Step2 Final_Product 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime Step2->Final_Product

Caption: Overall synthetic workflow.

Part 1: Synthesis of 5-bromo-1H-indole-3-carbaldehyde

This initial step involves the formylation of 5-bromo-1H-indole at the C3 position using the Vilsmeier-Haack reaction. This classic and highly efficient method utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce the aldehyde functionality onto the electron-rich indole ring.[1]

Chemicals and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
5-bromo-1H-indoleC₈H₆BrN196.0410.0 g51.0
Phosphorus oxychloride (POCl₃)POCl₃153.3311.2 mL (18.6 g)121.3
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-
Saturated Sodium Carbonate SolutionNa₂CO₃105.99As needed-
Crushed IceH₂O18.02~500 g-
Ethanol (for recrystallization)C₂H₅OH46.07As needed-
Experimental Protocol
  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add 50 mL of anhydrous DMF. Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (11.2 mL) dropwise to the stirred DMF over 30 minutes, ensuring the temperature is maintained below 10 °C. The formation of the yellow Vilsmeier reagent will be observed.

  • Formylation Reaction: In a separate flask, dissolve 5-bromo-1H-indole (10.0 g) in 50 mL of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C over 1 hour. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then heat to 90 °C and maintain for 9 hours.[2]

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto approximately 500 g of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the mixture is alkaline (pH > 8), which will cause a yellow solid to precipitate.[2]

  • Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from ethanol to afford 5-bromo-1H-indole-3-carbaldehyde as a yellow solid. A yield of approximately 91% can be expected.[2]

Characterization of 5-bromo-1H-indole-3-carbaldehyde
  • Appearance: Yellow solid

  • Melting Point: 204-205 °C[2][3]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.40 (s, 1H, NH), 9.90 (s, 1H, CHO), 8.39 (d, J = 3.0 Hz, 1H, H-2), 7.84 (d, J = 2.4 Hz, 1H, H-4), 7.48 (d, J = 8.6 Hz, 1H, H-7), 7.41 (dd, J = 8.6, 1.6 Hz, 1H, H-6).[2]

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=O stretching of the aldehyde, and C-Br stretching.

Part 2: Synthesis of 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime

This second stage involves a two-step, one-pot reaction. First, the aldehyde is converted to the corresponding oxime using hydroxylamine hydrochloride. The resulting oxime is then O-ethylated in situ using ethyl iodide to yield the final product.

Chemicals and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
5-bromo-1H-indole-3-carbaldehydeC₉H₆BrNO224.065.0 g22.3
Hydroxylamine hydrochlorideNH₂OH·HCl69.493.1 g (1.5 eq)33.5
Sodium hydroxide (NaOH)NaOH40.002.7 g (3.0 eq)66.9
Ethanol (95%)C₂H₅OH46.07100 mL-
Ethyl iodide (C₂H₅I)C₂H₅I155.972.7 mL (5.2 g, 1.5 eq)33.5
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
HexaneC₆H₁₄86.18As needed-
Experimental Protocol
  • Oximation: To a stirred solution of 5-bromo-1H-indole-3-carbaldehyde (5.0 g) in 100 mL of 95% ethanol in a round-bottom flask, add hydroxylamine hydrochloride (3.1 g). Then, add a solution of sodium hydroxide (1.3 g) in 10 mL of water. Stir the reaction mixture at room temperature for 2 hours. The formation of the oxime can be monitored by Thin Layer Chromatography (TLC).

  • O-Ethylation: To the same reaction mixture, add a solution of sodium hydroxide (1.4 g) in 10 mL of water, followed by the dropwise addition of ethyl iodide (2.7 mL). Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.[4] Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed.[5]

Expected Characterization of 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime
  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group, along with aromatic protons of the indole ring and the oxime proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbons of the indole ring, the oxime carbon, and the two carbons of the ethoxy group.

  • Mass Spectrometry (ESI-MS): Calculated m/z for C₁₁H₁₁BrN₂O [M+H]⁺.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=N stretching of the oxime, and N-O stretching.

Safety and Handling Precautions

A thorough understanding of the hazards associated with the reagents used in this synthesis is paramount for ensuring laboratory safety.

Safety_Precautions cluster_POCl3 Phosphorus Oxychloride (POCl₃) cluster_NH2OH Hydroxylamine Hydrochloride cluster_EtI Ethyl Iodide (C₂H₅I) POCl3_1 Highly corrosive POCl3_2 Reacts violently with water PPE Personal Protective Equipment (PPE) - Safety goggles - Chemical-resistant gloves - Lab coat POCl3_1->PPE Fume_Hood Work in a well-ventilated fume hood POCl3_1->Fume_Hood POCl3_3 Causes severe skin and eye burns POCl3_4 Toxic by inhalation NH2OH_1 Corrosive to metals NH2OH_2 Harmful if swallowed or in contact with skin NH2OH_1->PPE NH2OH_1->Fume_Hood NH2OH_3 May cause an allergic skin reaction NH2OH_4 Suspected of causing cancer EtI_1 Flammable liquid and vapor EtI_2 Harmful if swallowed EtI_1->PPE EtI_1->Fume_Hood EtI_3 Causes skin and serious eye irritation EtI_4 May cause respiratory irritation

Caption: Key safety precautions for hazardous reagents.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic fumes. It can cause severe burns to the skin, eyes, and respiratory tract. Always handle phosphorus oxychloride in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[6][7][8]

  • Hydroxylamine Hydrochloride: This compound is corrosive to metals and is harmful if swallowed or in contact with skin. It may cause an allergic skin reaction and is suspected of causing cancer.[5][9] Handle with care, avoiding dust formation, and use appropriate PPE.

  • Ethyl Iodide: A flammable liquid and vapor that is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation.[10][11] Keep away from heat and open flames, and handle in a well-ventilated area.

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime. By following the detailed procedures and adhering to the safety guidelines, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The inclusion of detailed characterization data for the precursor and expected data for the final product provides a framework for validation, ensuring the quality and integrity of the synthesized compound.

References

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Hydroxylamine hydrochloride. [Link]

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • SIELC Technologies. (2018). 5-Bromoindole-3-carbaldehyde. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Ethyl Iodide. [Link]

  • Techno PharmChem. (n.d.). ETHYL IODIDE MATERIAL SAFETY DATA SHEET. [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Loba Chemie. (2016). ETHYL IODIDE FOR SYNTHESIS MSDS. [Link]

  • Organic Syntheses. (n.d.). indole-3-aldehyde. [Link]

  • Kalatuwawege, N. L., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6649. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • PubChem. (n.d.). 5-bromoindole-3-carboxaldehyde. [Link]

  • SpectraBase. (n.d.). 5-Bromoindole - Optional[MS (GC)] - Spectrum. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. [Link]

  • Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Link]

Sources

Application Note: Precision Solvent Selection for 5-Bromoindole-3-Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-bromoindole-3-carboxaldehyde oxime is a critical intermediate step in the development of antiviral agents, kinase inhibitors, and phytoalexin analogs. While the condensation of aldehydes with hydroxylamine is textbook chemistry, the specific physicochemical properties of the 5-bromoindole scaffold —specifically its lipophilicity and acid-sensitivity—demand a rigorous approach to solvent selection.

This guide moves beyond generic protocols to provide a chemically grounded rationale for solvent systems. We compare the "Gold Standard" aqueous-organic biphasic systems against high-solubility polar aprotic methods and emerging green mechanochemical techniques.

The Challenge: Solubility vs. Reactivity

The 5-bromo substituent on the indole ring introduces two competing challenges:

  • Reduced Aqueous Solubility: Unlike the parent indole-3-carboxaldehyde, the 5-bromo derivative is significantly more lipophilic, making pure aqueous protocols inefficient without surfactants.

  • Electronic Deactivation: The electron-withdrawing nature of the bromine atom slightly deactivates the C3-formyl group toward nucleophilic attack compared to unsubstituted indoles.

Therefore, the ideal solvent system must solubilize the lipophilic organic aldehyde and the hydrophilic hydroxylamine hydrochloride salt (


) while maintaining a pH window that favors the nucleophilic attack.

Mechanistic Grounding & Solvent Influence

The formation of the oxime follows a condensation mechanism heavily influenced by the dielectric constant (


) and proton availability of the solvent.
The pH "Goldilocks Zone"

The reaction rate is pH-dependent.

  • Too Acidic (pH < 3): The hydroxylamine is fully protonated (

    
    ), destroying its nucleophilicity.
    
  • Too Basic (pH > 9): While the amine is free, the dehydration of the carbinolamine intermediate (the rate-determining step in basic media) is suppressed.

  • Optimal (pH 4.5–6.0): The solvent system must buffer the reaction to allow both nucleophilic attack and acid-assisted dehydration.

Diagram 1: Reaction Mechanism & Solvent Stabilization

This diagram illustrates the reaction pathway and where solvent polarity stabilizes the transition states.

OximeMechanism cluster_solvents Solvent Role Start 5-Bromoindole-3-CHO (Lipophilic) Intermediate Carbinolamine Intermediate Start->Intermediate Solvent must dissolve both species Reagent NH2OH·HCl (Hydrophilic) Reagent->Intermediate TS Transition State (Polar) Intermediate->TS Acid Catalysis (Protic Solvent helps) Product 5-Bromoindole-3-Oxime (Precipitate) TS->Product Dehydration (-H2O) Ethanol Ethanol/Water: Solubilizes both, supports proton transfer DMF DMF: High solubility, no proton support

Caption: Figure 1. Mechanistic pathway of oxime formation showing the dual requirement for solubilizing lipophilic aldehyde and hydrophilic salt.

Solvent Performance Matrix

The following table summarizes the performance of common solvent systems specifically for 5-bromoindole derivatives.

Solvent SystemSolubility (5-Br-Indole)Reaction RateWorkup EaseGreen ScoreRecommendation
Ethanol/Water (9:1) Moderate (Requires Heat)HighExcellent (Precipitation)HighPrimary Choice
Methanol/Water ModerateHighGoodHighAlternative
DMF (Dimethylformamide) ExcellentModeratePoor (Requires extraction)LowUse for Scale >50g
Pyridine GoodHigh (Base catalysis)Very Poor (Toxic/Smell)Very LowAvoid
Mechanochemical (Solid) N/A (Grinding)Very HighExcellent (Wash only)HighestEmerging Method

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Ethanol/Water)

Best for: Routine synthesis (100 mg to 20 g scale), high purity requirements.

Rationale: Ethanol dissolves the indole at reflux; water dissolves the hydroxylamine and base. The product, being less soluble than the aldehyde in cold ethanol, precipitates upon cooling, driving the equilibrium forward (Le Chatelier’s principle).

Reagents:

  • 5-Bromoindole-3-carboxaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium Carbonate (

    
    ) (0.75 eq) or Sodium Acetate (1.5 eq)
    
  • Solvent: 95% Ethanol[1][2][3]

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-bromoindole-3-carboxaldehyde in 95% ethanol (

    
    ).
    
  • Activation: Heat the mixture to

    
     until the aldehyde fully dissolves.
    
  • Reagent Prep: In a separate beaker, dissolve

    
     and 
    
    
    
    in a minimum amount of water (
    
    
    of salt). Note: Gas evolution (
    
    
    ) will occur.
  • Addition: Dropwise add the aqueous hydroxylamine solution to the ethanolic indole solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 1–2 hours. Monitor by TLC (EtOAc:Hexane 1:1). The aldehyde spot (higher Rf) should disappear.
    
  • Precipitation: Allow the reaction to cool slowly to room temperature, then place in an ice bath for 30 minutes. The oxime will precipitate as a white/off-white solid.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold water (

    
    ) to remove inorganic salts, followed by cold 50% ethanol (
    
    
    
    ).
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
Protocol B: The "Stubborn Substrate" Method (DMF)

Best for: Highly substituted/insoluble derivatives or large batches where ethanol volume becomes prohibitive.

Rationale: DMF has a high dielectric constant and dissolves 5-bromoindole instantly. However, it requires an aqueous crash-out workup.

Step-by-Step:

  • Dissolve 5-bromoindole-3-carboxaldehyde (1.0 eq) in DMF (

    
    ).
    
  • Add

    
     (1.5 eq) directly to the DMF (it will partially dissolve).
    
  • Add Pyridine (1.5 eq) as the base.

  • Stir at

    
     for 3 hours.
    
  • Workup: Pour the reaction mixture into 10 volumes of crushed ice/water with vigorous stirring.

  • Filter the resulting precipitate.[3] Critical: Wash thoroughly with water to remove traces of DMF, which can inhibit downstream reactions.

QC & Validation Workflow

Ensure the product is the oxime and not the nitrile (dehydration byproduct) or recovered aldehyde.

Diagram 2: Validation Logic Tree

Use this workflow to confirm identity and isomeric purity.

ValidationTree Sample Isolated Solid TLC TLC Check (vs. Starting Material) Sample->TLC NMR 1H NMR (DMSO-d6) TLC->NMR Decision Aldehyde Peak (9.9 ppm) Present? NMR->Decision Decision->Sample Yes (Recrystallize) OximeSignal Check Oxime Peaks: Singlet ~11.5 ppm (N-OH) Singlet ~8.3 ppm (CH=N) Decision->OximeSignal No Isomers Isomer Check: Two sets of peaks? (E/Z Mixture) OximeSignal->Isomers Final Valid 5-Br-Indole Oxime Isomers->Final Yes (Report Ratio) Isomers->Final No (Pure Isomer)

Caption: Figure 2. Quality control decision tree for validating oxime synthesis.

Key NMR Signals (DMSO-d6):

  • Aldehyde (Starting Material): sharp singlet at

    
     9.9 ppm.
    
  • Oxime (Product):

    • 
      : Broad singlet at 
      
      
      
      10.5–11.5 ppm.
    • 
      : Sharp singlet at 
      
      
      
      8.1–8.4 ppm.
    • Note: You may see two sets of signals corresponding to syn (Z) and anti (E) isomers. This is normal.

Troubleshooting Common Issues

Issue 1: Low Yield / Oiling Out

  • Cause: Ethanol concentration too high during cooling; product remains soluble.

  • Fix: Add water dropwise to the hot ethanolic solution until slight turbidity appears, then cool.

Issue 2: Beckmann Rearrangement (Nitrile Formation)

  • Cause: Reaction temperature too high or medium too acidic.

  • Fix: Ensure base (

    
    ) is sufficient to neutralize the HCl from hydroxylamine. Do not exceed 
    
    
    
    .[1]

Issue 3: Isomerization

  • Context: Indole oximes exist as E/Z isomers.

  • Insight: Acidic conditions often favor the syn isomer, while neutral conditions may yield mixtures. If a single isomer is required for crystallography, recrystallization from toluene/hexane is often effective.

References

  • Organic Syntheses Procedure (General Indole Aldehyde Synthesis): Smith, G. F. (1954). Indole-3-aldehyde.[1][2][3][4][5][6][7] Organic Syntheses, 34, 67. [Link]

  • Mechanochemical Synthesis (Green Approach): Pore, D. M., et al. (2015). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.[8] Chemistry Central Journal. [Link]

  • Solvent Effects on Isomerization: Kulkarni, A., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3361. [Link]

  • Biological Activity & 5-Bromo Derivatives: Pedras, M. S. C., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Bioorganic & Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to help you overcome common challenges and optimize your synthetic protocol. This guide is structured as a series of troubleshooting scenarios and frequently asked questions, grounded in established chemical principles and supported by authoritative references.

The synthesis of this indole derivative is typically a two-step process: first, the condensation of 5-bromo-1H-indole-3-carbaldehyde with hydroxylamine to form the corresponding oxime, followed by O-alkylation with an ethylating agent. While seemingly straightforward, each step presents unique challenges that can impact yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and actionable solutions.

Problem 1: Low or No Yield of the Final O-ethyloxime Product

Question: I am experiencing very low yields, or in some cases, no product formation at all. What are the likely causes and how can I fix this?

Answer: Low yield is the most common issue and can stem from problems in either the initial oximation step or the subsequent O-ethylation. Let's break down the potential failure points.

Cause A: Inefficient Oxime Formation

The formation of the intermediate, 5-bromo-1H-indole-3-carbaldehyde oxime, is a critical prerequisite. The reaction of an aldehyde with hydroxylamine is pH-sensitive.[1]

  • Expertise & Experience: The mechanism requires protonation of the carbonyl oxygen to enhance its electrophilicity, but also a sufficient concentration of the free hydroxylamine nucleophile. If the medium is too acidic, the hydroxylamine is fully protonated (H₃N⁺-OH) and non-nucleophilic. If it's too basic, the carbonyl is not activated. The optimal pH is typically weakly acidic, around 4-5.

  • Solution Protocol:

    • Dissolve your starting aldehyde, 5-bromo-1H-indole-3-carbaldehyde, in a protic solvent like ethanol.[2]

    • Use hydroxylamine hydrochloride (NH₂OH·HCl) and a base like sodium acetate or sodium hydroxide to buffer the reaction mixture.[2] A common approach is to dissolve NH₂OH·HCl and a slight molar excess of NaOH in water and add this solution to the ethanolic solution of the aldehyde.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot and the appearance of a new, typically more polar, oxime spot indicates reaction completion.

Cause B: Ineffective O-Ethylation Conditions

The O-ethylation of the oxime is a nucleophilic substitution (Sₙ2) reaction. Its success hinges on the effective generation of the oximate anion and the choice of the ethylating agent and solvent.

  • Expertise & Experience: The oxygen of the oxime is not nucleophilic enough to attack an ethyl halide directly. A base is required to deprotonate the hydroxyl group, forming a more potent nucleophilic oximate anion. The choice of base is critical; it must be strong enough to deprotonate the oxime (pKa ≈ 10-12) but not so strong that it promotes side reactions.

  • Trustworthiness: A self-validating system involves selecting a base and solvent combination that favors O-alkylation over the competing N-alkylation side reaction, which forms a nitrone.[3] Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base without hydrogen-bonding to the oximate nucleophile, thus enhancing its reactivity.[4]

  • Solution Protocol & Data:

    • Base and Solvent Selection: After forming the oxime intermediate, remove the initial solvent if necessary and re-dissolve in a dry, polar aprotic solvent like DMF, acetonitrile, or THF.[4][5] Add a suitable base. Anhydrous potassium carbonate (K₂CO₃) is a mild, effective, and economical choice.[4] For less reactive systems, a stronger base like sodium hydride (NaH) can be used, but requires more stringent anhydrous conditions.

    • Ethylating Agent: Add the ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), dropwise at room temperature or 0 °C to control any initial exotherm.

    • Temperature and Time: Stir the reaction at room temperature or with gentle heating (40-60 °C) for several hours until TLC analysis shows complete consumption of the oxime intermediate.

The following table summarizes common conditions for the O-alkylation step:

BaseSolventEthylating AgentTypical TemperatureExpected YieldKey Considerations
K₂CO₃Acetonitrile/DMFEthyl Iodide40-60 °CGood to ExcellentEconomical and safe; may require longer reaction times.[4][6]
NaHAnhydrous THF/DMFEthyl Iodide0 °C to RTExcellentHighly effective but requires strict anhydrous conditions; handle with care.
DBUAcetonitrileEthyl BromideRefluxGoodPart of a one-pot system from alcohols, demonstrates versatility.[7]
Problem 2: Significant Formation of Impurities

Question: My final product is impure, and purification is difficult. I see multiple spots on my TLC plate. What are these byproducts and how can I prevent them?

Answer: Impurity generation is often a result of competing reaction pathways. The two most common byproducts in this synthesis are the N-alkylated nitrone and the N-H alkylated indole.

Cause A: Competing N-Alkylation (Nitrone Formation)
  • Expertise & Experience: The oximate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the nitrogen.[3] While O-alkylation is usually thermodynamically favored, N-alkylation can occur under certain conditions, leading to the formation of a nitrone. This side reaction is often influenced by the solvent and the counter-ion of the base. Protic solvents can stabilize the oxygen atom through hydrogen bonding, potentially increasing the likelihood of N-attack.

  • Authoritative Grounding: Metal-free O-alkylation of oximes with alkyl halides is typically conducted in basic media and preferentially gives the O-alkyl ethers, but N-alkylation is a common side reaction.[3]

  • Solution:

    • Use Polar Aprotic Solvents: As mentioned previously, solvents like DMF, DMSO, and acetonitrile favor O-alkylation.[4]

    • Manage the Base: Using a base with a large, soft counter-ion (like K⁺ from K₂CO₃) can favor O-alkylation according to Hard-Soft Acid-Base (HSAB) theory.

Cause B: Alkylation of the Indole N-H Group
  • Expertise & Experience: The N-H proton of the indole ring is acidic (pKa ≈ 17) and can be deprotonated by a sufficiently strong base (like NaH), creating another nucleophilic site. This can lead to ethylation on the indole nitrogen, a common issue in indole chemistry.[2]

  • Solution:

    • Use a Milder Base: Employ the mildest base that can effectively deprotonate the oxime but not the indole N-H. K₂CO₃ is often the best choice to ensure this selectivity.[2][5]

    • Control Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.2 equivalents) to minimize unwanted deprotonation events.

Experimental Workflow and Visualization

A clear visualization of the process can help in planning and execution. The following diagram outlines the recommended synthetic workflow.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: O-Ethylation A 5-bromo-1H-indole- 3-carbaldehyde B NH2OH·HCl + NaOH in EtOH/H2O C Reaction at RT (Monitor by TLC) A->C Combine B->C Combine D Work-up: Precipitation/Extraction C->D Completion E 5-bromo-1H-indole-3-carbaldehyde oxime (Intermediate) D->E Isolation F Oxime Intermediate E->F Proceed to next step G K2CO3 + Ethyl Iodide in dry DMF H Reaction at 40-60 °C (Monitor by TLC) F->H Combine G->H Combine I Work-up: Aqueous Quench & Extraction H->I Completion J Purification: Column Chromatography I->J Crude Product K Final Product: 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime J->K Purified

Caption: Synthetic workflow for 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime.

Frequently Asked Questions (FAQs)

Q1: Is a one-pot synthesis possible for this reaction? Yes, a one-pot procedure is highly feasible and can improve efficiency by avoiding the isolation of the oxime intermediate. In such a procedure, after the initial oximation is complete (as confirmed by TLC), the base and ethylating agent can be added directly to the same reaction vessel.[4] This minimizes handling losses and saves time. Anhydrous potassium carbonate is a good choice of base for a one-pot reaction in a solvent like THF.[4]

Q2: How should I purify the final product? The crude product obtained after aqueous work-up is typically purified by flash column chromatography on silica gel.[5] A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). The fractions should be monitored by TLC to isolate the pure product. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed for further purification if necessary.[8][9]

Q3: My starting material, 5-bromo-1H-indole-3-carbaldehyde, looks impure. How does this affect the reaction? Using impure starting material is a direct path to low yields and complex purification. The Vilsmeier-Haack reaction used to synthesize this aldehyde can leave behind colored impurities or inorganic salts.[9][10] It is highly recommended to purify the aldehyde before use, typically by recrystallization from ethanol, to ensure a clean starting point.[9]

Q4: Does the geometry (E/Z isomerism) of the oxime matter for the O-ethylation step? For this specific aldoxime, both syn (E) and anti (Z) isomers can form.[1][2] However, for the subsequent O-ethylation, both isomers will typically react to give the corresponding O-ethylated products. While the ratio of isomers might affect the physical properties (e.g., NMR spectrum, melting point) of the intermediate oxime, it generally does not prevent the final O-alkylation step from proceeding.

Q5: What are the critical safety precautions for this synthesis?

  • Alkylating Agents: Ethyl iodide is a potent alkylating agent and should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate gloves when handling them.

  • Bases: Strong bases like sodium hydride (NaH) are water-reactive and flammable. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Heteropolyacid catalyzed O -alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. ResearchGate. [Link]

  • Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. RSC Publishing. [Link]

  • Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. Green Chemistry (RSC Publishing). [Link]

  • Metal-Involving Synthesis and Reactions of Oximes. ACS Publications. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Supporting Information. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

  • Different approaches for oxime (ether) synthesis. ResearchGate. [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [Link]

  • An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Organic Chemistry Portal. [Link]

  • Oxime formation. Organic Chemistry. [Link]

  • indole-3-aldehyde. Organic Syntheses Procedure. [Link]

  • SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]

  • One-pot synthesis of oxime ethers from cinnam. JOCPR. [Link]

Sources

Technical Support Center: Indole-3-Carbaldehyde O-Ethyloxime Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Resolution of E (trans) and Z (cis) Isomers Ticket Priority: High (Impacts Biological Assay Purity)

Diagnostic & Identification Hub

Q: How do I definitively distinguish the E and Z isomers using NMR?

A: The Aldimine Proton (CH=N) is your primary diagnostic marker.

For indole-3-carbaldehyde O-ethyloximes, the configuration is assigned based on the chemical shift of the aldimine proton. The magnetic anisotropy of the C=N bond and the proximity of the ethoxy oxygen create distinct shielding environments.

FeatureE-Isomer (Anti) Z-Isomer (Syn) Mechanism
Geometry Indole and O-Ethyl are transIndole and O-Ethyl are cisSteric positioning

H NMR (CH=N)

8.30 – 8.60 ppm

7.50 – 7.90 ppm
Anisotropic deshielding
Thermodynamics Major Product (Stable)Minor Product (Kinetic)Steric repulsion in Z
Elution (Silica) Typically elutes 2nd (More Polar)Typically elutes 1st (Less Polar)Dipole alignment

Technical Note: The E-isomer is thermodynamically preferred because it minimizes steric clash between the indole C4 proton and the ethoxy group. In the Z-isomer, the ethoxy group is forced into the "in" position, creating significant repulsion with the indole ring.

Visual Workflow: Identification Logic

IdentificationWorkflow start Crude Reaction Mixture tlc Run TLC (Hex:EtOAc) start->tlc spots Two Spots Visible? tlc->spots spots->tlc No (Change Solvent) yes_spots Isolate Both Spots spots->yes_spots Yes nmr 1H NMR Analysis yes_spots->nmr decision Check CH=N Shift nmr->decision e_iso Shift > 8.3 ppm (E-Isomer) decision->e_iso z_iso Shift < 7.9 ppm (Z-Isomer) decision->z_iso

Figure 1: Decision tree for identifying isomers based on chromatographic behavior and NMR shifts.

Troubleshooting: Chromatography Issues

Q: My peaks merge on the column, or the ratio changes during purification. Why?

A: Silica gel acidity is catalyzing on-column isomerization.

The Root Cause: Silica gel contains acidic silanol groups (Si-OH). Oximes and O-alkyloximes are susceptible to acid-catalyzed isomerization.[1] As the compound travels down the column, the local acidic environment lowers the activation energy barrier for rotation around the C=N bond, causing the Z isomer to equilibrate into the E isomer (or vice versa), resulting in peak tailing, merging, or loss of the kinetic isomer.

The Solution: Base-Buffered Silica You must neutralize the stationary phase to "freeze" the equilibrium.

Protocol: Triethylamine (TEA) Buffering

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane).

  • Buffering: Add 1% v/v Triethylamine (TEA) to the slurry before packing the column.

  • Eluent: Include 0.5% TEA in your mobile phase solvents (e.g., Hexane:EtOAc + 0.5% TEA).

  • Loading: Load the crude mixture gently. Do not use acidic loading solvents (like chloroform that has degraded to produce HCl).

Thermodynamic Control & Isomer Conversion

Q: I only want the E-isomer. Can I convert the Z-isomer instead of discarding it?

A: Yes. Acid-catalyzed equilibration will drive the mixture to the thermodynamic product (E).

Since the E-isomer is sterically favored (the ethoxy group points away from the bulky indole), you can force the Z-isomer to convert.

Method A: Acidic Equilibration (Fast)

  • Reagents: HCl in Dioxane (4M) or catalytic concentrated HCl in Ethanol.

  • Procedure: Dissolve the Z-enriched mixture in ethanol. Add 5-10 mol% HCl. Heat to reflux for 1-2 hours.

  • Result: Monitor by TLC. The Z spot should diminish, and the E spot will grow.

  • Workup: Neutralize with NaHCO₃ immediately before concentration to prevent hydrolysis of the oxime ether.

Method B: Thermal Equilibration (Slow but Gentle)

  • Procedure: Reflux the mixture in high-boiling solvent (e.g., Toluene) overnight.

  • Mechanism: Thermal energy overcomes the rotational barrier of the C=N bond (~45-50 kcal/mol for unactivated oximes, but lower for conjugated systems like indoles).

Visual Mechanism: Acid-Catalyzed Isomerization

IsomerizationMech Z_iso Z-Isomer (Steric Clash) Protonation + H+ Z_iso->Protonation Intermediate Protonated Species (C=N Bond Weakened) Protonation->Intermediate Rotation C-N Rotation Intermediate->Rotation E_iso E-Isomer (Thermodynamic) Intermediate->E_iso - H+ Rotation->Intermediate Equilibrium

Figure 2: Mechanism of acid-catalyzed conversion from the kinetic Z-isomer to the thermodynamic E-isomer.

HPLC Optimization Guide

Q: I need to separate them on Prep-HPLC. What conditions do you recommend?

A: Use a basic modifier and avoid protic solvents if stability is an issue.

ParameterRecommendationRationale
Column C18 (ODS)Standard hydrophobic interaction separates based on steric footprint.
Mobile Phase A Water + 0.1% NH₄OHHigh pH (basic) prevents on-column isomerization.
Mobile Phase B Acetonitrile (ACN)Sharper peaks than Methanol for indoles.
Gradient 40% B to 80% BIndoles are lipophilic; start high enough to elute reasonable time.
Detection UV @ 280 nmIndole chromophore is strong here.

Critical Warning: Do not use Trifluoroacetic acid (TFA) as a modifier. The low pH (~2.0) will cause rapid isomerization inside the HPLC column, leading to a "bridge" between peaks or a single broad blob.

References

  • Stereochemistry of Indole Oximes

    • Topic: Thermodynamic preference for E-isomers in indole-3-carbaldehydes due to steric repulsion in the Z-form.
    • Source:Molecules2019 , 24(18), 3347.[2] "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes."

  • NMR Assignment of Oximes

    • Topic: Chemical shift anisotropy of the C=N bond; E-aldimine protons appear downfield (8.3+ ppm) vs Z (7.5-7.9 ppm).
    • Source:Journal of Chemical Education2014, 91(9), 1458-1463. (General principles of oxime NMR assignment).
  • Chromatography of Labile Isomers

    • Topic: Use of basic modifiers (Triethylamine)
    • Source:Journal of Chromatography A2003, 987(1-2), 111-125.
  • Synthesis & Equilibration

    • Topic: Acid-catalyzed equilibr
    • Source:Journal of Medicinal Chemistry2008, 51(15), 4609.

Sources

Technical Support Center: Purification of Oily Indole Oxime Products

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-OX-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting persistent oily/tarry residues in indole-3-oxime synthesis[1]

Diagnostic Triage: Why is my Product an Oil?

Before attempting purification, you must diagnose why your indole oxime is not solidifying.[1] Indole oximes are notorious for forming "syrups" or "tars" due to three synergistic factors.

FactorDiagnosis MethodTechnical Explanation
E/Z Isomerism 1H NMR Oximes exist as E (anti) and Z (syn) isomers.[1][2] Mixtures of these isomers significantly depress the melting point, often below room temperature, resulting in an oil even if the pure isomers are solids [1].[1]
Residual Polar Solvents 1H NMR Indole formylation/oximation often uses DMF or DMSO. Even <2% residual DMF can prevent crystal lattice formation, trapping the product in a "solvent cage" [2].
Acid-Catalyzed Oligomerization TLC (Streaking) Indoles are electron-rich.[1][3] On acidic surfaces (like un-neutralized silica), they protonate at C3, leading to dimerization (tars).[1] If your TLC spot streaks or turns purple/brown on the baseline, this is occurring [3].[1]
Troubleshooting Workflow

Use this logic gate to determine your purification strategy.

IndoleOximeWorkflow Start Crude Product is Oily CheckNMR Step 1: Check 1H NMR (Focus on 2.8-3.0 ppm & 8.0 ppm) Start->CheckNMR DecisionDMF Is DMF/DMSO present? CheckNMR->DecisionDMF ProtocolA Protocol A: Aggressive Aqueous Wash (LiCl / Azeotrope) DecisionDMF->ProtocolA Yes (>5%) CheckTLC Step 2: Check TLC Stability DecisionDMF->CheckTLC No (<1%) ProtocolA->CheckTLC DecisionStreak Does it streak/turn brown on Silica? CheckTLC->DecisionStreak ProtocolB Protocol B: Neutralized Silica Chromatography (+1% Et3N) DecisionStreak->ProtocolB Yes (Decomposition) ProtocolC Protocol C: Trituration / Induced Crystallization DecisionStreak->ProtocolC No (Stable Oil)

Figure 1: Decision matrix for purifying oily indole oximes. Note that residual DMF must be removed (Protocol A) before attempting Chromatography (Protocol B) or Crystallization (Protocol C).[1]

Technical Protocols
Protocol A: Removal of Residual DMF (The "Solvent Cage" Breaker)

Target: Crude oils containing DMF/DMSO. Mechanism: DMF is miscible with water but binds tightly to indoles. Standard brine washes are often insufficient.[4]

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (do not use DCM; it traps DMF).

  • The LiCl Wash: Wash the organic layer 3× with 5% Lithium Chloride (LiCl) solution.[5]

    • Why? LiCl increases the ionic strength and disrupts the DMF-Indole hydrogen bonding, forcing DMF into the aqueous phase [2].

  • The Azeotrope: Dry over Na₂SO₄ and concentrate. If oil persists, add Toluene and evaporate (Rotavap) 3×.[1]

    • Why? Toluene forms an azeotrope with DMF, carrying it off at lower temperatures than DMF's boiling point (153°C).[1]

Protocol B: Neutralized Chromatography (The "Anti-Tar" Method)

Target: Products that streak on TLC or degrade.[3] Mechanism: Standard silica gel is slightly acidic (pH 6-6.5).[1] Indoles are acid-sensitive enamines. This protocol deactivates acidic sites.[3]

Materials:

  • Silica Gel 60 (230-400 mesh).[1]

  • Triethylamine (Et₃N).[1]

  • Eluent: Hexane/EtOAc (gradient).

Step-by-Step:

  • Slurry Preparation: Prepare the silica slurry using Hexane containing 1-2% Triethylamine . Let it sit for 10 minutes.

    • Critical: This neutralizes the acidic silanol groups (

      
      ).[1]
      
  • Loading: Dissolve your oily residue in a minimum amount of DCM/Et₃N (99:1). Load gently.

  • Elution: Run the column using your gradient without further Et₃N in the mobile phase (the pre-treatment is usually sufficient), or maintain 0.5% Et₃N if the compound is extremely labile [3].

  • Fraction Collection: Collect fractions immediately. Do not let the indole sit on the silica overnight.

Protocol C: Induced Crystallization (Trituration)

Target: Clean oils (no DMF, pure by NMR) that refuse to solidify.[1] Mechanism: Disrupting the amorphous phase to allow lattice nucleation.

  • Solvent Choice: Use a "Push-Pull" system.

    • Solvent A (Good solubility): DCM or EtOAc.

    • Solvent B (Poor solubility): Pentane or Hexane.[5][6][7]

  • Procedure:

    • Dissolve oil in minimal Solvent A.

    • Add Solvent B dropwise until persistent cloudiness appears.

    • Scratch the glass: Use a glass pipette to vigorously scratch the side of the flask at the solvent interface. This provides micro-abrasions for nucleation sites.

    • Cold Soak: Place at -20°C for 24 hours.

Mechanism of Failure: Why Standard Silica Fails

Understanding the chemistry of your failure is the first step to fixing it. Indoles are not just aromatics; they are electron-rich enamines.

IndoleAcidDecomp Indole Indole Oxime (Electron Rich) Protonation C3 Protonation (Electrophilic Species) Indole->Protonation + H+ (from Silica) Silica Acidic Silica Site (Si-OH) Silica->Protonation Dimer Dimerization/Oligomerization (Colored Tar) Protonation->Dimer + Indole Nucleophile

Figure 2: Mechanism of acid-catalyzed indole decomposition.[1] The C3 position is highly nucleophilic. Acidic silica protonates C3, creating an electrophile that reacts with other indole molecules to form dimers (tars).[1]

Frequently Asked Questions (FAQs)

Q: My NMR shows a 60:40 mixture of isomers. Can I separate them? A: Yes, but it is difficult. The Z-isomer (syn) is often more polar due to the hydroxyl group's proximity to the indole N-H (intramolecular H-bonding).[1] Use Protocol B with a very shallow gradient (e.g., 10% to 15% EtOAc in Hexane).[1] Note that E/Z isomers can interconvert in solution, so store the purified fractions cold [4].[1]

Q: Can I use Acetone for recrystallization? A: Proceed with caution. Indoles can react with acetone under acidic conditions (even trace acid) to form dimethyl-diindolylmethane.[1] If using acetone, ensure it is strictly neutral and do not heat excessively.[1]

Q: The oil turned black after sitting on the bench. Is it ruined? A: Likely yes. Indole oximes are light- and air-sensitive.[1] Oxidation leads to quinoidal impurities (red/black). Always store under Argon/Nitrogen at -20°C. If you must purify a black oil, pass it through a short plug of Neutral Alumina first to remove the oxidative tars before attempting careful chromatography.[1]

References
  • E/Z Isomerism in Indoles: Trofimov, B. A., et al. "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes."[1] Molecules, vol. 24, no.[1] 18, 2019.

  • DMF Removal Strategies: BenchChem Technical Support. "Optimization of One-Pot, Three-Component Indole Synthesis: Product Instability on Silica Gel." BenchChem Support Center, 2025.[1] (Cited via search snippet 1.1)

  • Neutralized Silica Protocols: "Purification of Indole Derivatives by Column Chromatography." BenchChem Technical Guides, 2025. (Cited via search snippet 1.2)

  • Oxime Isomer Separation: Sharghi, H., & Sarvari, M. H.[1] "Selective Synthesis of E and Z Isomers of Oximes." Journal of Chemical Research, 2001.[1]

Sources

Optimizing reaction time for 5-bromoindole ethoxyamine condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the condensation of 5-bromoindole-3-carboxaldehyde and ethoxyamine hydrochloride to form (E/Z)-5-bromo-1H-indole-3-carbaldehyde O-ethyl oxime .

This transformation is a critical step in the synthesis of various kinase inhibitors and central nervous system (CNS) pharmacophores. Below, you will find a deep-dive troubleshooting guide, mechanistic insights, and a field-proven protocol to reduce your reaction time from overnight to under 30 minutes.

I. Mechanistic Overview

To optimize reaction time, we must first understand the causality of the reaction kinetics. Oxime ether formation is a two-step process:

  • Nucleophilic attack of the free ethoxyamine on the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate.

  • Acid-catalyzed dehydration of the intermediate to yield the final oxime ether.

According to classic kinetic studies, the rate-determining step shifts depending on the pH of the system 1. At neutral or basic pH, the elimination of water is rate-limiting. At highly acidic pH, the initial nucleophilic attack becomes rate-limiting because the ethoxyamine is fully protonated and rendered non-nucleophilic.

Mechanism A 5-Bromoindole-3- carboxaldehyde C Tetrahedral Carbinolamine Intermediate A->C + NH2-O-Et (pH 4.5) B Ethoxyamine (Nucleophilic Attack) B->C D Dehydration (-H2O) C->D Rate-limiting at neutral pH E (E/Z)-Oxime Ether Product D->E Fast at pH < 5

Mechanistic pathway of oxime ether formation via carbinolamine intermediate.

II. Troubleshooting & FAQs

Q1: My reaction is stalling at ~50% conversion after 12 hours at room temperature. Why? A: Your reaction is likely suffering from a pH imbalance. Because you are using ethoxyamine hydrochloride, the system becomes highly acidic as the reaction progresses. If the pH drops below 3, the ethoxyamine remains protonated (


), halting the nucleophilic attack 2.
Solution: Introduce a buffer. Using 1.2 to 1.5 equivalents of Sodium Acetate (NaOAc) in Ethanol creates an ideal buffering system at pH ~4.5. This optimally balances carbonyl activation (protonation) with nucleophile availability.

Q2: How can I accelerate this reaction from an overnight reflux to under an hour? A: Transition from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) . The dehydration of the carbinolamine intermediate requires significant activation energy. Microwave irradiation at 80°C in a sealed vessel superheats the solvent and drastically increases molecular collision rates, driving the condensation to completion in 15–30 minutes with superior yields 3.

Q3: I am using Pyridine as both the solvent and the base. Is this optimal? A: No. While pyridine can act as a base to liberate ethoxyamine, it is a poor solvent for driving the dehydration step and often leads to dark, tarry byproducts with indole derivatives due to prolonged heating requirements. Switch to absolute Ethanol with NaOAc. Ethanol solubilizes the 5-bromoindole precursor well and forms a low-boiling azeotrope with the generated water, subtly helping to drive the equilibrium forward.

Q4: I am observing two distinct spots on my TLC (or two peaks on LC-MS) with the same mass. What is happening? A: You are observing the E and Z geometric isomers of the oxime ether. The E-isomer is thermodynamically favored due to the steric bulk of the 5-bromoindole core. Extended reaction times under thermodynamic control (e.g., higher heat) will enrich the E-isomer ratio. They can typically be separated via silica gel chromatography using a Hexane/Ethyl Acetate gradient.

III. Quantitative Optimization Data

The following table summarizes the experimental data comparing conventional methods versus our optimized microwave protocol for the 5-bromoindole ethoxyamine condensation.

Heating MethodSolvent SystemBase (Eq.)Temp (°C)TimeConversion (%)E:Z Ratio
ConventionalMethanolPyridine (2.0)25 (RT)18 hours65%60:40
ConventionalEthanolNaOAc (1.5)78 (Reflux)6 hours88%75:25
Microwave Ethanol NaOAc (1.5) 80 20 mins >98% 85:15
MicrowaveTHFTEA (1.5)8045 mins72%70:30

IV. Optimized Workflow & Protocol

Workflow Start Start: 5-Bromoindole-3-carboxaldehyde + Ethoxyamine HCl Base Add NaOAc (1.5 eq) in Absolute Ethanol Start->Base Method Microwave Irradiation (80°C, 20 mins) Base->Method Buffers pH to ~4.5 Monitor Monitor via LC-MS / TLC (Check for starting material) Method->Monitor Monitor->Method Stalled <90% (Add 0.2 eq amine) Workup Aqueous Workup (EtOAc/H2O) & Silica Gel Purification Monitor->Workup >95% Conversion

Decision tree for optimizing the 5-bromoindole ethoxyamine condensation workflow.

Standard Operating Procedure: Microwave-Assisted Condensation

Self-Validating System Note: This protocol includes built-in LC-MS checkpoints. Do not proceed to the workup phase until the aldehyde peak (typically[M+H]+ 224/226 m/z) is fully consumed.

Materials:

  • 5-Bromoindole-3-carboxaldehyde (1.0 mmol)

  • Ethoxyamine hydrochloride (1.2 mmol)

  • Sodium acetate, anhydrous (1.5 mmol)

  • Absolute Ethanol (4.0 mL)

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 5-bromoindole-3-carboxaldehyde (224 mg, 1.0 mmol).

  • Reagent Addition: Add ethoxyamine hydrochloride (117 mg, 1.2 mmol) and anhydrous sodium acetate (123 mg, 1.5 mmol).

  • Solvation: Suspend the mixture in absolute ethanol (4.0 mL). Scientific Insight: The insolubility of NaOAc at room temperature is normal; it will dissolve as the reaction heats and generates water.

  • Microwave Synthesis: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover) at 80°C for 20 minutes with normal absorption settings.

  • Reaction Monitoring: Allow the vial to cool to room temperature (pressure will safely dissipate). Take a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. You should observe the product mass ([M+H]+ 267/269 m/z) with complete disappearance of the starting material.

  • Quench and Extraction: Transfer the mixture to a separatory funnel. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 10 mL) to remove the sodium chloride and unreacted ethoxyamine salts. Wash with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to isolate the pure (E)- and (Z)-oxime ethers.

V. References

  • Jencks, W. P. "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society, 1959. URL:[Link]

  • Agten, S. M., et al. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Bioconjugate Chemistry, 2021 (PMC NIH). URL:[Link]

  • Sridhar, M., et al. "Efficient microwave-assisted synthesis of oximes from acetohydroxamic acid and carbonyl compounds using BF3·OEt2 as the catalyst." Tetrahedron Letters, 2011. URL:[Link]

Sources

Stability of 5-bromoindole-3-carbaldehyde O-ethyloxime in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-bromoindole-3-carbaldehyde O-ethyloxime is a robust intermediate in solid form but exhibits distinct instability modes in solution. Unlike simple aldehydes, the O-ethyloxime moiety confers resistance to rapid hydrolysis, yet it introduces susceptibility to geometric isomerization (


)  and acid-catalyzed cleavage .

This guide addresses the three primary degradation vectors:

  • Photoisomerization (Fastest, most common).

  • Acid Hydrolysis (pH-dependent).

  • Indolic Oxidation (Slow, solvent-dependent).

Module 1: Solubilization & Storage

The Golden Rule: Dissolve only what you need. Store stocks as solids.

ParameterRecommendationTechnical Rationale
Primary Solvent Anhydrous DMSO or DMF High solubility (>50 mM). Aprotic nature prevents hydrogen-bond mediated hydrolysis.
Secondary Solvent Ethanol / MethanolAcceptable for short-term use. Protic solvents can accelerate isomerization rates via H-bonding stabilization of transition states.
Forbidden Solvent Acidic Aqueous Buffers (< pH 5)Rapidly catalyzes hydrolysis of the

bond to the parent aldehyde.
Storage Temp -20°C (Solid), -80°C (Solution)Arrhenius kinetics dictate that lower T significantly retards

equilibration.
Light Exposure Strictly Amber/Foil The

bond is highly photoactive. Ambient lab light induces isomerization within minutes.

Module 2: Troubleshooting Degradation (The "Why is my peak shifting?" Guide)

Users often confuse isomerization with degradation . Use this diagnostic workflow to distinguish them.

Issue A: Peak Splitting (Isomerization)
  • Symptom: Your single HPLC peak splits into two peaks with identical Mass (m/z).

  • Mechanism: The

    
     double bond restricts rotation, creating distinct Entgegen (
    
    
    
    ) and Zusammen (
    
    
    ) isomers. The
    
    
    -isomer is typically thermodynamically favored (steric relief between the ethoxy group and the indole C2/C4 protons). UV light provides the energy to overcome the rotational barrier, forming the
    
    
    -isomer.
  • Diagnostic:

    • LCMS: Both peaks show [M+H]+ = ~267/269 (Br pattern).

    • NMR: Look at the oxime proton (

      
      ). The 
      
      
      
      -isomer usually appears downfield (8.0–8.5 ppm), while the
      
      
      -isomer is shifted (often upfield) due to shielding effects.
  • Corrective Action: This is often reversible. Heating the solution (thermal equilibration) or keeping it in the dark may restore the thermodynamic ratio, but separation is difficult. Action: Protect from light immediately upon dissolution.

Issue B: New Peak + Mass Change (Hydrolysis)
  • Symptom: Appearance of a new peak with a mass loss of ~43 Da (loss of

    
     fragment replaced by 
    
    
    
    ).
  • Mechanism: Acid-catalyzed attack of water on the imine carbon.

    • Reaction: Oxime Ether +

      
      
      
      
      
      5-bromoindole-3-carbaldehyde +
      
      
      .
  • Diagnostic:

    • LCMS: New peak corresponds to 5-bromoindole-3-carbaldehyde ([M+H]+ = ~224/226).

  • Corrective Action: Check buffer pH. Ensure DMSO stock is not "wet" (DMSO is hygroscopic and absorbs water from air, becoming acidic over time).

Module 3: Visualizing Stability Pathways

The following diagram maps the degradation logic for troubleshooting.

StabilityPathways cluster_legend Stability Factors Compound 5-Bromoindole-3-carbaldehyde O-ethyloxime (E-Isomer) Z_Isomer Z-Isomer (Same Mass) Compound->Z_Isomer UV Light / hν (Fast Reversible) Aldehyde Hydrolysis Product (Parent Aldehyde) Compound->Aldehyde Aq. Acid (pH < 5) + H2O Oxidation Indole Oxidation (Brown Precipitate) Compound->Oxidation O2 + Light (Long term) Z_Isomer->Compound Thermal Equilibration key Light = Isomerization Acid = Hydrolysis Air = Oxidation

Caption: Figure 1.[1][2][3][4] Degradation pathways.[5] Yellow path indicates photoisomerization (common); Red path indicates chemical hydrolysis (pH-dependent).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a cell culture assay (aqueous media)? A: Yes, but with caveats.

  • Preparation: Make a 1000x stock in anhydrous DMSO.

  • Dilution: Dilute into media immediately before use.

  • Stability: The O-ethyloxime is more stable than a free oxime at pH 7.4. However, the half-life should be determined empirically. Expect <24 hours stability in media due to potential enzymatic or hydrolytic activity.

Q2: My DMSO stock turned pink/brown. Is it still good? A: This indicates indole oxidation , likely at the C2 position or nitrogen.

  • Verdict: If the color change is slight, verify purity by HPLC. Indoles are chromophores; a small amount of oxidation looks worse than it is. If purity is <95%, discard.

  • Prevention: Flush headspace with Argon/Nitrogen after every use.

Q3: How do I distinguish the E and Z isomers on NMR? A: While specific shifts depend on the solvent, the methine proton (


) is the diagnostic handle.
  • E-isomer (Major): The proton is typically deshielded (downfield, ~8.0–8.5 ppm) due to anisotropy of the indole ring.

  • Z-isomer (Minor): The proton is often shielded (upfield shift) or significantly split.

  • Note: If you see two sets of signals with a ratio like 10:1, it is likely an

    
     mixture, not an impurity.
    

References

  • Kalia, J., & Raines, R. T. (2008).[6] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[6] Link

    • Establishes the comparative stability of oxime ethers vs.
  • BenchChem. (2025). Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. Link

    • Provides general NMR principles for distinguishing E/Z isomers in oxime ethers.
  • Baláž, M., et al. (2019).[7][8] Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3225. Link

    • Details the specific isomerization behaviors of indole-3-carbaldehyde oxime deriv
  • Guidetti, G., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9788–9797. Link

    • Describes the oxidation pathways of the indole core in aqueous solution.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 5-bromoindole-3-carbaldehyde O-ethyloxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-bromoindole-3-carbaldehyde and its derivatives are pivotal building blocks in medicinal chemistry and materials science, serving as precursors for a wide range of biologically active compounds and functional materials.[1] The O-ethyloxime derivative, 5-bromoindole-3-carbaldehyde O-ethyloxime, is a key intermediate in synthetic pathways that modify the aldehyde group to create more complex structures, such as potential pharmaceutical agents.[2] Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final product.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose. It offers unparalleled sensitivity and specificity, providing definitive molecular weight information and structural insights through fragmentation analysis. This guide provides an in-depth analysis of the mass spectrometric behavior of 5-bromoindole-3-carbaldehyde O-ethyloxime, presents a validated LC-MS/MS protocol, and compares this methodology against other common analytical techniques.

Part 1: Core Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) is the gold standard for analyzing synthetic intermediates like 5-bromoindole-3-carbaldehyde O-ethyloxime in complex reaction mixtures. The chromatographic separation resolves the target analyte from starting materials, byproducts, and impurities, while the mass spectrometer provides confident identification and structural characterization.

Ionization and Mass-to-Charge Ratio

For a molecule with multiple nitrogen and oxygen atoms, Electrospray Ionization (ESI) in positive ion mode is the logical choice. The basic nitrogen atoms of the indole ring and the oxime moiety are readily protonated in the acidic mobile phase, leading to the formation of a stable protonated molecule, [M+H]⁺.

The chemical formula for 5-bromoindole-3-carbaldehyde O-ethyloxime is C₁₁H₁₁BrN₂O. The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated as follows:

  • Molecular Formula: C₁₁H₁₁BrN₂O

  • Monoisotopic Mass (M): 266.0136 (using ⁷⁹Br) and 268.0116 (using ⁸¹Br)

  • Protonated Molecule [M+H]⁺: m/z 267.0214 (⁷⁹Br) and m/z 269.0193 (⁸¹Br)

A key identifying feature in the full scan mass spectrum will be this characteristic isotopic doublet, with two peaks separated by approximately 2 m/z units and having nearly equal intensity, which is the signature of a monobrominated compound.[3]

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For 5-bromoindole-3-carbaldehyde O-ethyloxime, fragmentation is expected to occur at the labile O-ethyl oxime linkage and within the indole core.

A plausible fragmentation cascade is detailed below:

parent [M+H]⁺ m/z 267/269 frag1 Loss of C₂H₄ (Ethylene) parent->frag1 -28 Da frag2 Loss of C₂H₅O• (Ethoxy radical) parent->frag2 -45 Da ion1 [M+H - C₂H₄]⁺ m/z 239/241 frag1->ion1 ion2 [M+H - C₂H₅O]⁺ m/z 222/224 frag2->ion2 frag3 Loss of HCN ion3 [M+H - C₂H₅O - HCN]⁺ m/z 195/197 frag3->ion3 ion2->frag3 -27 Da ion4 Indole core fragment m/z 130 ion3->ion4 -Br, -CO, etc.

Caption: Proposed MS/MS fragmentation pathway for protonated 5-bromoindole-3-carbaldehyde O-ethyloxime.

Explanation of Key Fragments:

  • Loss of Ethylene (C₂H₄): A common rearrangement for ethyl ethers, proceeding through a four-membered transition state, results in the loss of 28 Da to yield the ion at m/z 239/241. This is often a prominent fragment.

  • Loss of Ethoxy Radical (C₂H₅O•): Homolytic cleavage of the N-O bond is possible, leading to the loss of an ethoxy radical (45 Da) and formation of an ion at m/z 222/224.

  • Indole Ring Fragmentation: Indole derivatives characteristically lose HCN (27 Da) from the pyrrole ring upon fragmentation.[4] The fragment at m/z 195/197 likely arises from the m/z 222/224 ion after this characteristic loss. Further fragmentation can lead to characteristic indole-related ions, such as m/z 130, corresponding to the core indole structure after loss of the bromine and side chain.[5]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis, which should be optimized for the specific instrumentation used.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.
  • Dissolve in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution.
  • Perform a serial dilution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a final concentration of ~1 µg/mL for direct injection.

2. HPLC Configuration:

  • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for moderately nonpolar molecules like indole derivatives.
  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting ionization in ESI+ mode and ensuring good peak shape.[6]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0.0 min: 5% B
  • 1.0 min: 5% B
  • 8.0 min: 95% B
  • 9.0 min: 95% B
  • 9.1 min: 5% B
  • 12.0 min: 5% B (Re-equilibration)
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.
  • Injection Volume: 2 µL.

3. Mass Spectrometer Configuration (ESI+):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.
  • Drying Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psi.
  • Scan Mode:
  • Full Scan (MS1): m/z 100-400 to observe the [M+H]⁺ isotopic pattern.
  • Targeted MS/MS (Product Ion Scan): Isolate precursor ions at m/z 267.0 and 269.0. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Part 2: Comparison with Alternative Analytical Methodologies

While LC-MS/MS is the preferred method, other techniques can provide complementary information or may be chosen based on available instrumentation and analytical goals.

Technique Principle Strengths Weaknesses Applicability to Topic
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.[5]High sensitivity and specificity; provides molecular weight and structural data; ideal for complex mixtures.Higher instrument cost and complexity.Gold Standard: Unambiguous identification and quantification even at trace levels.
GC-MS Separation of volatile compounds followed by mass-based detection, typically with electron ionization (EI).Excellent chromatographic resolution; extensive and standardized EI fragmentation libraries.Requires analyte to be volatile and thermally stable; EI can cause excessive fragmentation, leading to loss of the molecular ion.[7]Feasible but Challenging: The analyte may have limited thermal stability. EI fragmentation would be harsh, but could provide a different, complementary fragmentation pattern.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides definitive structural elucidation, including stereochemistry; non-destructive.[8]Low sensitivity (mg required); not suitable for trace analysis or complex mixtures; longer acquisition times.Essential for Initial Confirmation: The best technique for verifying the structure of the pure, isolated compound but impractical for reaction monitoring or impurity profiling.
HPLC-UV Chromatographic separation followed by detection based on UV-Vis light absorption.[9]Simple, robust, and cost-effective; excellent for quantification of the main component.Low specificity (many compounds can have similar retention times and UV spectra); provides no molecular weight or definitive structural data.Good for Purity & Quantification: Ideal for routine purity checks and quantitative analysis once the compound's identity has been confirmed by MS or NMR.

Conclusion

The mass spectrometric analysis of 5-bromoindole-3-carbaldehyde O-ethyloxime is most effectively and comprehensively achieved using HPLC-MS/MS with electrospray ionization. This methodology provides the sensitivity required for analyzing reaction mixtures and the specificity needed for confident structural confirmation, based on the unique isotopic signature of the protonated molecule (m/z 267/269) and its characteristic fragmentation pattern. While other techniques like NMR are indispensable for initial structural proof of the pure substance and HPLC-UV is valuable for routine quantification, LC-MS/MS offers the most complete analytical solution for researchers and drug development professionals working with this important class of compounds.

References

  • Zhu, J., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Available at: [Link]

  • PubChem. (n.d.). 5-Bromoindole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry. Available at: [Link]

  • SIELC Technologies. (2018). 5-Bromoindole-3-carbaldehyde. Available at: [Link]

  • Mondal, S., et al. (2022). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. Available at: [Link]

  • Lettieri, S., et al. (2024). A novel colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances. Available at: [Link]

  • Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Kocatepe Veterinary Journal. Available at: [Link]

  • PubChemLite. (n.d.). 5-bromoindole-3-carboxaldehyde (C9H6BrNO). Université du Luxembourg. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Available at: [Link]

Sources

Validating Purity of 5-Bromoindole-3-carbaldehyde O-ethyloxime by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantitation of 5-bromoindole-3-carbaldehyde O-ethyloxime presents a distinct analytical challenge: the thermodynamic existence of geometric isomers (E and Z) and the potential for on-column hydrolysis. Standard alkyl-bonded phases (C18) often fail to resolve these isomers, leading to "shouldering" peaks that compromise integration accuracy.

This guide compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method . We demonstrate that exploiting


 interactions via a phenyl-hexyl stationary phase provides superior shape selectivity, enabling baseline resolution of E/Z isomers and accurate quantification of the critical aldehyde impurity.
The Analytical Challenge

The target molecule contains an indole core and an O-ethyloxime moiety. Two primary failure modes exist in routine HPLC analysis:

  • Geometric Isomerism (C=N Bond): The oxime double bond is rigid, creating E (anti) and Z (syn) isomers. Unlike simple oximes (-OH), the O-ethyl group adds steric bulk. On a C18 column, the hydrophobicity difference between E and Z is negligible, resulting in co-elution.

  • Acid-Catalyzed Hydrolysis: In highly acidic mobile phases (e.g., 0.1% TFA, pH < 2), the oxime ether can hydrolyze back to the precursor 5-bromoindole-3-carbaldehyde , creating a false positive for the impurity.

Diagram 1: Separation Mechanism & Failure Modes

The following diagram illustrates why C18 fails (hydrophobic dominance) and why Phenyl-Hexyl succeeds (steric + electronic discrimination).

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction cluster_2 Chromatographic Result Mol 5-bromoindole-3-carbaldehyde O-ethyloxime Isomers E/Z Geometric Isomers Mol->Isomers Impurity Hydrolysis Impurity (Aldehyde) Mol->Impurity Low pH C18 C18 (Alkyl) Hydrophobic Interaction Isomers->C18 Similar Hydrophobicity Phenyl Phenyl-Hexyl Pi-Pi + Steric Selectivity Isomers->Phenyl Different Shape/Pi-cloud Fail Co-elution / Split Peak (Integration Error) C18->Fail Success Baseline Resolution (Accurate Quant) Phenyl->Success

Caption: Mechanistic comparison of stationary phase interactions. Phenyl-Hexyl leverages pi-pi stacking to resolve geometric isomers that C18 cannot distinguish.

Method Comparison: C18 vs. Phenyl-Hexyl

We evaluated two methodologies. The data below represents typical performance metrics observed during validation.

Table 1: Comparative Performance Data
ParameterMethod A: Generic C18 Method B: Optimized Phenyl-Hexyl
Column C18 (L1),

mm, 5 µm
Phenyl-Hexyl (L11),

mm, 3.5 µm
Mobile Phase 0.1% TFA in Water / ACN10mM Ammonium Acetate (pH 6.5) / Methanol
Mechanism HydrophobicityHydrophobicity +

Interaction
Isomer Resolution (

)
0.8 (Partial Co-elution)2.4 (Baseline Resolved)
Aldehyde Resolution 1.54.2
Tailing Factor (

)
1.4 (Peak Distortion)1.05 (Symmetric)
Stability 2% degradation over 24h (Acidic)< 0.1% degradation over 24h (Neutral)

Scientist's Insight: Method A uses Trifluoroacetic acid (TFA). While TFA improves peak shape for amines, it is too acidic for oxime ethers, promoting hydrolysis. Method B uses Ammonium Acetate at pH 6.5, ensuring chemical stability, while the Methanol organic modifier enhances the


 selectivity of the Phenyl-Hexyl phase better than Acetonitrile (which can suppress 

-interactions).
Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating, ensuring that the separation of isomers is maintained and impurities are accurately quantified.

4.1 Reagents & Equipment[1]
  • Stationary Phase: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent L11),

    
    , 3.5 µm.
    
  • Buffer: 10 mM Ammonium Acetate, adjusted to pH 6.5 with dilute acetic acid.

  • Solvent B: HPLC Grade Methanol.

  • Detection: UV-Vis Diode Array (DAD).

4.2 Instrument Parameters
  • Flow Rate: 1.0 mL/min[2][3]

  • Column Temp: 35°C (Control is critical; temperature shifts affect E/Z ratio).

  • Injection Vol: 10 µL

  • Wavelength: 280 nm (Indole specific) and 240 nm (Impurity check).

4.3 Gradient Profile
Time (min)% Buffer (A)% Methanol (B)Event
0.06040Equilibration
15.02080Linear Gradient
18.02080Wash
18.16040Re-equilibration
23.06040End
4.4 System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

  • Resolution (

    
    ): 
    
    
    
    between E and Z isomers.
  • Resolution (

    
    ): 
    
    
    
    between the Aldehyde impurity and the nearest Oxime isomer.
  • Precision: RSD

    
     for the sum of isomer areas (n=6).
    
Validation Framework (ICH Q2(R1))

To ensure this method is "suitable for intended use," follow this validation workflow.

Diagram 2: Validation Workflow

Validation cluster_spec Specificity cluster_lin Linearity & Range cluster_rob Robustness Start Method Validation Start Spike Spike Sample with Aldehyde Impurity Start->Spike Check Verify No Co-elution with E/Z Isomers Spike->Check Calib 5-Point Curve (50% - 150% Target) Check->Calib R2 Check R² > 0.999 Calib->R2 pH pH Variation (6.3 - 6.7) R2->pH Temp Temp Variation (30°C - 40°C) pH->Temp Report Final Validation Report Temp->Report

Caption: Step-by-step validation logic ensuring specificity, linearity, and robustness according to ICH guidelines.

Key Validation Experiments:
  • Specificity: Inject the pure aldehyde precursor (5-bromoindole-3-carbaldehyde). Confirm it elutes earlier than the oxime isomers and is fully resolved.

  • Linearity: Prepare solutions from 50% to 150% of the target concentration. Plot Area vs. Concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy (Recovery): Spike the aldehyde impurity into the pure product at 0.1%, 0.5%, and 1.0% levels. Recovery should be

    
    .
    
  • Robustness: Deliberately vary pH (

    
    ) and Temperature (
    
    
    
    ). Ensure resolution between isomers remains
    
    
    .
References
  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[6] Chromatography Online.

  • BenchChem. (2025).[7][8] Technical Support: Separation of E/Z Isomers of Oximes.

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for Phenyl-Hexyl mechanism).

Sources

Cytotoxicity Comparison of 5-Bromoindole Oxime Analogs: A Comprehensive Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a universally recognized privileged structure in medicinal chemistry and oncology. By introducing specific halogenations—namely, bromination at the C-5 position—and coupling the core with an oxime moiety (-C=N-OH), researchers have developed a novel class of highly potent, multi-targeted anticancer agents. This guide provides an objective, data-driven comparison of the cytotoxicity of various 5-bromoindole oxime analogs against standard chemotherapeutics. It is designed for drug development professionals seeking to understand the structure-activity relationships (SAR) and mechanistic workflows required to validate these compounds in preclinical models.

Mechanistic Rationale: The Power of the 5-Bromoindole Oxime Scaffold

As an Application Scientist, it is crucial to understand why specific structural modifications yield superior cytotoxicity. The efficacy of 5-bromoindole oxime analogs is driven by two distinct chemical features:

  • The 5-Bromo Substitution (Lipophilic Anchoring): The addition of a bulky, lipophilic bromine atom at the C-5 position of the indole ring significantly increases the molecular volume. This allows the compound to anchor deeply into the hydrophobic pockets of target proteins, such as the colchicine-binding site of tubulin or the ATP-binding domain of kinases[1].

  • The Oxime Moiety (Conformational Rigidity & H-Bonding): The incorporation of an oxime group restricts the conformational flexibility of the molecule compared to standard alkyl or amine linkers. Furthermore, the oxime acts as both a potent hydrogen bond donor and acceptor, drastically enhancing binding affinity to kinases like VEGFR-2 and c-Src[2].

Together, these modifications create a dual-action therapeutic capable of disrupting microtubule architecture and starving tumors via anti-angiogenic kinase inhibition[3].

Comparative Cytotoxicity Data

The following table synthesizes quantitative in vitro cytotoxicity data (IC50 values) for leading 5-bromoindole oxime and hydrazone analogs across multiple human cancer cell lines, benchmarked against clinical-grade reference drugs.

Compound / AnalogKey Structural FeatureTarget Cell LineIC50 (µM)Reference DrugRef. Drug IC50 (µM)
Analogue 26 3,5-dichlorophenylMCF-7 (Breast)3.87 ± 0.21Erlotinib4.11 ± 0.13
Analogue 26 3,5-dichlorophenylA-549 (Lung)6.41 ± 0.35Erlotinib8.09 ± 0.62
Analogue 27 4-chloro-3,5-dimethoxyphenylMCF-7 (Breast)4.07 ± 0.25Erlotinib4.11 ± 0.13
Compound 5g 7-acetamido-3-trifluoroacetylA-549 (Lung)2.72 ± 0.15Melphalan> 10.00
Compound 5h 7-acetamido-3-trifluoroacetylHeLa (Cervical)10.72 ± 0.40Melphalan> 15.00
Analogue 28 furan-2-ylmethyleneHepG2 (Liver)14.30 ± 1.10Sorafenib6.20 ± 0.50

Data Interpretation: Analogs featuring electron-withdrawing groups (e.g., 3,5-dichlorophenyl) on the aryl ring demonstrate superior cytotoxicity, outperforming targeted therapies like Erlotinib in breast and lung cancer models[3]. Furthermore, the combination of a 7-acetamido and 3-trifluoroacetyl group yields exceptional potency against A-549 cells, inducing caspase-dependent apoptosis[1].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the exact workflows used to evaluate these analogs.

Protocol A: High-Throughput In Vitro Cytotoxicity (MTT) Assay

Causality Focus: This protocol minimizes solvent-induced artifacts and ensures metabolic synchronization.

  • Cell Seeding & Synchronization: Seed target cancer cells (e.g., A549, MCF-7) at a density of

    
     cells/well in 96-well plates using complete DMEM. Incubate for 24 hours at 37°C (5% CO2).
    
    • Causality: Allowing 24 hours of undisturbed incubation ensures cells recover from trypsinization stress and re-enter the exponential (log) growth phase, which is highly sensitive to anti-proliferative agents.

  • Compound Treatment: Dissolve 5-bromoindole oxime analogs in 100% DMSO to create a master stock. Dilute in serum-free media to achieve final concentrations (0.1 µM – 50 µM). Ensure the final DMSO concentration in the well never exceeds 0.5%.

    • Causality: Exceeding 0.5% DMSO induces baseline cytotoxicity, artificially lowering the apparent IC50 of the drug.

  • Metabolic Labeling: After 72 hours of treatment, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization & Quantification: Carefully aspirate the media. Add 100 µL of pure DMSO to each well and agitate for 10 minutes. Read absorbance at 570 nm.

    • Causality: DMSO provides vastly superior solubilization of the dense formazan crystals compared to SDS/HCl buffers, yielding tighter standard deviations and higher assay reliability.

Protocol B: Real-Time Tubulin Polymerization Assay

Causality Focus: Distinguishing between microtubule stabilizers and destabilizers.

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

    • Causality: EGTA is strictly required to chelate residual calcium ions, which natively inhibit the spontaneous assembly of microtubules.

  • Assay Initiation: Mix purified bovine brain tubulin (3 mg/mL) with the test analog (e.g., Compound 5g at 5 µM) in a pre-warmed 96-well half-area plate.

  • Kinetic Measurement: Immediately measure fluorescence (Excitation: 340 nm / Emission: 430 nm) every 60 seconds for 1 hour at 37°C using a microplate reader.

    • Causality: A dynamic, real-time kinetic read is mandatory. A flattening of the Vmax curve indicates the analog is a tubulin destabilizer (like colchicine), whereas an accelerated, steep curve indicates a stabilizer (like paclitaxel).

Logical Workflows & Signaling Pathways

G A Synthesize 5-Bromoindole Oxime Analogs B Cell Culture Preparation (A549, MCF-7, HeLa) A->B C MTT Viability Assay (24h, 48h, 72h) B->C D IC50 Calculation & SAR Analysis C->D E Mechanistic Validation (Tubulin/VEGFR-2) D->E

Fig 1. High-throughput cytotoxicity screening and mechanistic validation workflow for oxime analogs.

MOA Analog 5-Bromoindole Oxime Analog VEGFR2 VEGFR-2 Kinase Inhibition Analog->VEGFR2 Tubulin Tubulin Polymerization Disruption Analog->Tubulin PI3K PI3K/AKT Pathway Downregulation VEGFR2->PI3K CellCycle G2/M Phase Arrest Tubulin->CellCycle Apoptosis Caspase-Dependent Apoptosis PI3K->Apoptosis CellCycle->Apoptosis

Fig 2. Dual mechanism of action: VEGFR-2 inhibition and tubulin disruption leading to apoptosis.

References

  • 3 - nih.gov 2.1 - nih.gov

  • 2 - nih.gov

Sources

Comparative Guide: Antimicrobial Efficacy of Indole-3-Carbaldehyde O-Ethyloxime vs. Parent Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Indole-3-carbaldehyde (I3C) and its functionalized derivative, Indole-3-carbaldehyde O-ethyloxime (I3C-OxEt) . While the parent aldehyde serves as a versatile biosynthetic precursor with moderate antimicrobial activity, the O-ethyloxime derivative represents a strategic structural modification designed to enhance lipophilicity, hydrolytic stability, and target affinity.[1]

Key Findings:

  • Potency: The O-ethyloxime derivative generally exhibits a 2- to 5-fold reduction in Minimum Inhibitory Concentration (MIC) compared to the parent aldehyde across various fungal and bacterial strains.

  • Mechanism: The ethyl ether moiety increases the partition coefficient (LogP), facilitating passive diffusion through the microbial cell envelope, particularly in fungal pathogens like Candida albicans and Fusarium solani.[1]

  • Stability: Unlike the parent aldehyde, which is susceptible to oxidation and rapid metabolic clearance, the oxime ether linkage provides resistance to enzymatic hydrolysis.[1]

Chemical Profile & Synthesis[2][3][4][5][6][7][8][9]

To understand the biological divergence, we must first analyze the structural modifications.[1] The conversion of the carbonyl group to an alkoxylimino group fundamentally alters the physicochemical properties.

Structural Comparison[1][5][8][9]
FeatureIndole-3-Carbaldehyde (Parent)Indole-3-Carbaldehyde O-EthyloximeImpact on Efficacy
Molecular Formula C₉H₇NOC₁₁H₁₂N₂OIncreased molecular weight correlates with binding surface area.
Functional Group Aldehyde (-CHO)O-Ethyl Oxime (-CH=N-O-Et)Oxime ethers are chemically stable pharmacophores.
LogP (Est.) ~1.6 - 1.9~2.8 - 3.2Critical: Higher lipophilicity improves membrane permeability.[1]
H-Bond Donors 1 (Indole NH)1 (Indole NH)Retains key H-bond donor for receptor binding.
Chemical Stability Prone to oxidation (to carboxylic acid)Stable against oxidation and hydrolysisProlonged half-life in biological media.
Synthesis Pathway

The synthesis involves a condensation reaction between the parent aldehyde and ethoxyamine hydrochloride. This reaction is thermodynamically driven to form the stable E-isomer (anti) predominantly.

Synthesis Aldehyde Indole-3-Carbaldehyde (Parent) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagent Ethoxyamine HCl (EtONH2·HCl) Reagent->Intermediate Product Indole-3-Carbaldehyde O-Ethyloxime Intermediate->Product Dehydration (-H2O) Byproduct H2O + HCl Intermediate->Byproduct

Figure 1: Condensation pathway converting the parent aldehyde to the O-ethyloxime derivative. The reaction is typically catalyzed by a weak base (e.g., Sodium Acetate) in ethanol.[1]

Antimicrobial Efficacy Data[2][3][5][7][8][10][11][12][13][14]

The following data synthesizes experimental results from comparative studies on indole-3-carbaldehyde derivatives. The O-ethyloxime consistently outperforms the parent compound due to the "lipophilic effect," which is critical for penetrating the peptidoglycan layer of bacteria and the chitin-rich cell wall of fungi.

Comparative MIC Values (µg/mL)
Target OrganismStrain TypeParent Aldehyde (MIC)O-Ethyloxime (MIC)Fold Improvement
Staphylococcus aureus Gram-Positive50 - 10012.5 - 25 4x
Escherichia coli Gram-Negative>10050 - 75 ~2x
Candida albicans Fungi (Yeast)62.56.25 - 12.5 5-10x
Fusarium solani Fungi (Mold)~60 (EC50)< 10 >6x

Note: Data ranges reflect variations in specific strain sensitivity and assay conditions (e.g., broth microdilution vs. agar diffusion). The O-ethyloxime demonstrates a "broad-spectrum" advantage, particularly against fungal pathogens where membrane ergosterol interaction is modulated by the lipophilic ethyl tail.

Time-Kill Kinetics

In time-kill assays, the parent aldehyde typically exhibits bacteriostatic activity (inhibiting growth without killing), whereas the O-ethyloxime derivative often displays bactericidal activity at 2x MIC concentrations within 12–24 hours.

Mechanism of Action (MOA)

The superior efficacy of the O-ethyloxime is not merely coincidental; it is mechanistically driven. While the parent aldehyde relies on general electrophilic reactivity (Schiff base formation with lysine residues), the O-ethyloxime utilizes a dual-mode action.

  • Membrane Disruption: The ethyl group facilitates insertion into the lipid bilayer, increasing permeability.[1]

  • Mitochondrial Targeting: Indole scaffolds are known to decouple oxidative phosphorylation.[1] The stabilized oxime ether prevents premature metabolic degradation, allowing the molecule to reach the mitochondrial target (Complex I) more effectively.[1]

MOA Compound I3C-O-Ethyloxime Barrier Microbial Cell Wall/Membrane Compound->Barrier Contact Transport Passive Diffusion (High LogP) Barrier->Transport Lipophilic Entry Target1 Mitochondrial Complex I (Inhibition) Transport->Target1 Intracellular Accumulation Target2 ROS Accumulation Target1->Target2 e- Transport Blockage Outcome Cell Death (Apoptosis/Necrosis) Target2->Outcome Oxidative Stress

Figure 2: Proposed Mechanism of Action. The O-ethyloxime derivative leverages enhanced lipophilicity to penetrate the cell wall, subsequently inhibiting mitochondrial respiration and inducing Reactive Oxygen Species (ROS).

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize artifacts caused by solvent interference.[1]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the lowest concentration of O-ethyloxime required to inhibit visible growth.

Reagents:

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.[1]

  • DMSO (Dimethyl sulfoxide) as solvent.

  • Resazurin dye (optional, for colorimetric endpoint).

Workflow:

  • Stock Preparation: Dissolve I3C-OxEt in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in MHB (Range: 500 µg/mL to 0.9 µg/mL). Ensure final DMSO concentration is <1%.[1]

  • Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or Resazurin color change (Blue = No Growth; Pink = Growth).[1]

Protocol Step1 Dissolve Compound (DMSO Stock) Step2 Serial Dilution (96-well plate) Step1->Step2 Step3 Inoculate with Pathogen Step2->Step3 Step4 Incubate (18-24h @ 37°C) Step3->Step4 Step5 Measure OD600 or Visual Score Step4->Step5

Figure 3: Standardized MIC determination workflow.

References

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. Retrieved from

  • Zhang, L., et al. (2025).[1] Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI.[1] Retrieved from

  • Kalatuwawege, S., et al. (2021).[1][2] Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives. MDPI. Retrieved from

  • Siddiqui, et al. (2020).[1][3] Unsubstituted Oximes as Potential Therapeutic Agents. Semantic Scholar. Retrieved from

  • Lewkowski, J., et al. (2016).[1] Synthesis and antifungal activity of aryl aldoxime ethers and esters. Journal of Chemical and Pharmaceutical Research. Retrieved from

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